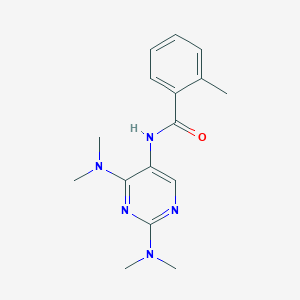![molecular formula C25H19ClFN3O2S B2366719 (2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892417-46-8](/img/structure/B2366719.png)
(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C25H19ClFN3O2S and its molecular weight is 479.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Fungicide Properties
- The compound (2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol, similar to the compound studied by (Kang et al., 2015), has been analyzed for its crystal structure. This analysis is critical for understanding the molecular interactions and stability of the compound.
Antimicrobial and Anticancer Properties
- Compounds structurally related to this molecule have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, a study by (Hafez et al., 2016) identified several compounds with significant potential in this area, highlighting the versatility of this class of molecules in pharmaceutical research.
Neurodegenerative Disease Research
- Related compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. For example, (Wunder et al., 2005) studied a compound with similar structural features, highlighting its potential as a therapeutic agent.
Solubility and Bioavailability Enhancement
- The development of formulations to improve the solubility and bioavailability of related compounds has been a significant area of research. (Burton et al., 2012) conducted research on this aspect, which is crucial for the effective delivery of such compounds in medical applications.
Structural Characterization and Material Science
- The structural characterization of compounds with similar structures, like the one conducted by (Kariuki et al., 2021), is important in material science. Such studies can lead to the development of new materials with specific desired properties.
Synthesis and Molecular Docking in Drug Discovery
- The synthesis and molecular docking studies of similar compounds, such as those by (Katariya et al., 2021), are crucial in drug discovery. These studies help in understanding how these compounds interact with biological targets, aiding in the development of more effective drugs.
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-14-22-19(17(12-31)11-28-14)10-20-24(32-22)29-23(15-6-8-18(26)9-7-15)30-25(20)33-13-16-4-2-3-5-21(16)27/h2-9,11,31H,10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBOOQIPWDUKKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

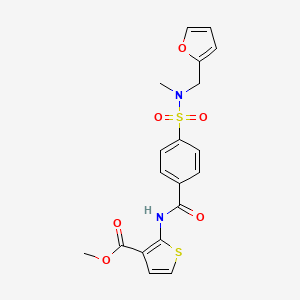
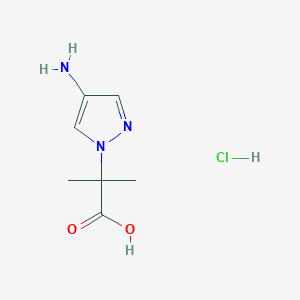
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)
![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)
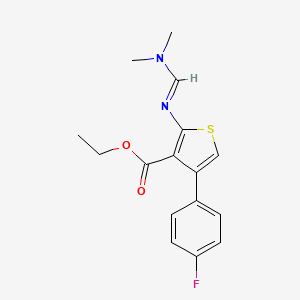
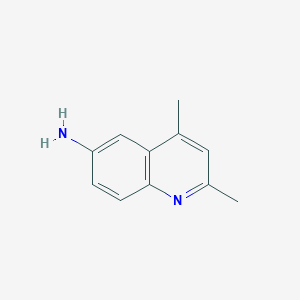
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
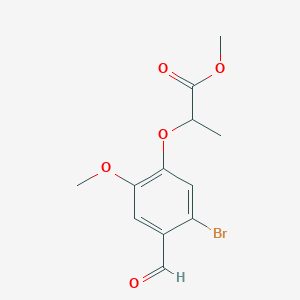
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

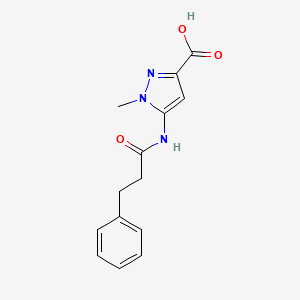

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)
